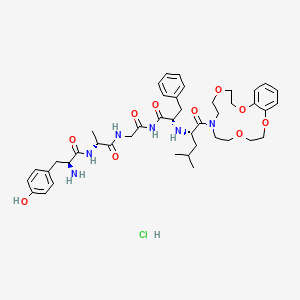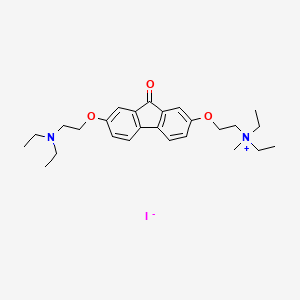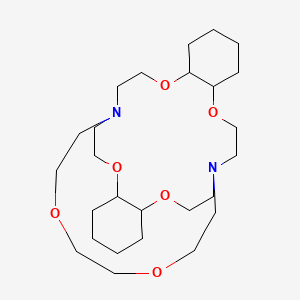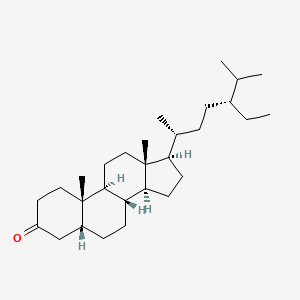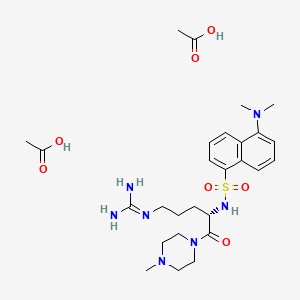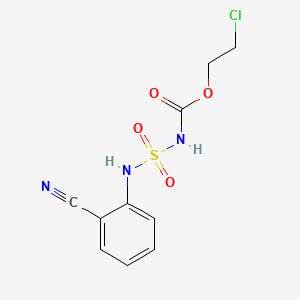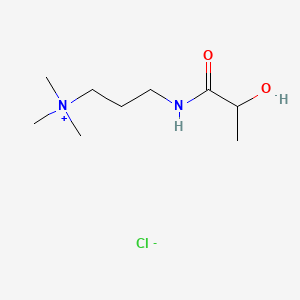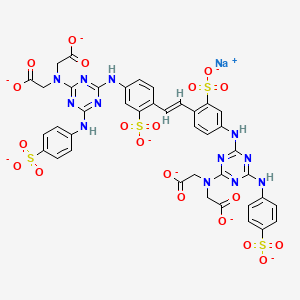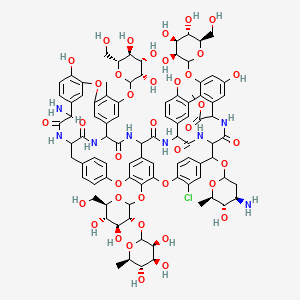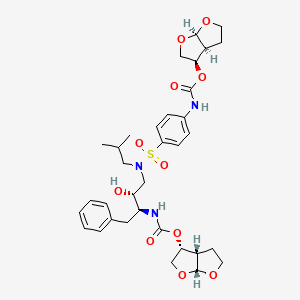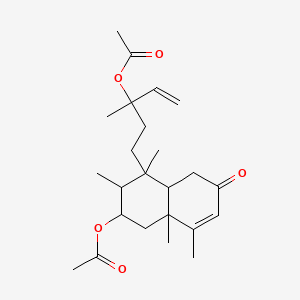
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is a complex organic compound characterized by multiple acetyloxy groups and a naphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Naphthalenone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthalenone structure.
Introduction of Acetyloxy Groups: Acetylation reactions are employed to introduce acetyloxy groups at specific positions on the naphthalenone core. This is typically achieved using acetic anhydride in the presence of a catalyst.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, coatings, or as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism by which 6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone exerts its effects depends on its interactions with molecular targets. These interactions could involve:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways, such as those involved in inflammation or cell proliferation, by affecting key molecules within these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Acetyloxy)-3-bromo-1-hydroxy-2-cyclohexen-1-yl methyl acetate
- 6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-yl acetate
Uniqueness
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is unique due to its specific combination of functional groups and the naphthalenone core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
11055-84-8 |
|---|---|
Molekularformel |
C24H36O5 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
[4-(3-acetyloxy-3-methylpent-4-enyl)-3,4,8,8a-tetramethyl-6-oxo-2,3,4a,5-tetrahydro-1H-naphthalen-2-yl] acetate |
InChI |
InChI=1S/C24H36O5/c1-9-22(6,29-18(5)26)10-11-23(7)16(3)20(28-17(4)25)14-24(8)15(2)12-19(27)13-21(23)24/h9,12,16,20-21H,1,10-11,13-14H2,2-8H3 |
InChI-Schlüssel |
NGULWIXAWSNSRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC2(C(C1(C)CCC(C)(C=C)OC(=O)C)CC(=O)C=C2C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


